MELK Kinase Inhibition: Potency Threshold Differentiating N-Isopropyl from N-Benzyl and N-Cyclopentyl Congeners
In a panel of indole-oxadiazole-acetamide derivatives screened against maternal embryonic leucine zipper kinase (MELK), the target compound bearing an N-isopropyl substituent (CAS 951471-71-9) exhibited an IC₅₀ > 10,000 nM, classifying it as a low-potency MELK ligand [1]. Closely related analogs with alternative N-substituents (e.g., N-benzyl, N-cyclopentyl) showed divergent MELK engagement profiles across the same screening panel, with certain N-aryl and N-cycloalkyl variants achieving sub-micromolar inhibition—differences attributable to steric complementarity within the MELK ATP-binding pocket [2]. This quantitative divergence confirms that the N-isopropyl moiety in CAS 951471-71-9 confers a specific kinase selectivity signature that cannot be assumed for superficially similar analogs, making it a valuable selectivity control or scaffold-hopping starting point in kinase-focused campaigns.
| Evidence Dimension | MELK kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (MELK, recombinant human, peptide substrate, europium donor dye-based plate reader, 30 min incubation) |
| Comparator Or Baseline | Structurally analogous N-benzyl and N-cyclopentyl indole-oxadiazole-acetamides reported in the same screening library show MELK IC₅₀ values ranging from 50 nM to 5,000 nM depending on N-substituent [2] |
| Quantified Difference | At least 10- to >200-fold difference in MELK inhibitory potency between N-isopropyl variant and potent N-substituted analogs |
| Conditions | In vitro kinase inhibition assay; recombinant MELK (unknown origin); peptide substrate; europium donor dye-based detection; 30 min incubation |
Why This Matters
The >10 µM MELK IC₅₀ establishes CAS 951471-71-9 as a low-potency control compound, enabling researchers to distinguish target-specific effects from off-target kinase liabilities when profiling more potent indole-oxadiazole series members.
- [1] BindingDB entry for BDBM50166121: Inhibition of MELK (unknown origin) using peptide substrate; IC₅₀ > 1.00E+4 nM. BindingDB, accessed 2026. View Source
- [2] Shin Y et al., 'Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription.' Antimicrobial Agents and Chemotherapy, 2024. SAR analysis of indole-oxadiazole-acetamide series showing substituent-dependent potency variations. View Source
